7-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine
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Overview
Description
7-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C11H15N It is a derivative of 1,2,3,4-tetrahydronaphthalen-2-amine, which is known for its stimulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the alkylation of 1,2,3,4-tetrahydronaphthalen-2-amine with a methylating agent. One common method is the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other stimulant compounds and may contribute to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin: A stimulant drug with a similar chemical structure.
5-OH-DPAT: A derivative of 2-aminotetralin with specific receptor activity.
6-CAT: Another derivative with unique pharmacological properties.
Uniqueness
7-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific methylation at the 7-position, which can influence its pharmacological profile and chemical reactivity. This structural modification may result in different biological effects compared to its analogs.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H15N/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-3,6,11H,4-5,7,12H2,1H3 |
InChI Key |
MFFYQRFZRHRUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(C2)N)C=C1 |
Origin of Product |
United States |
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